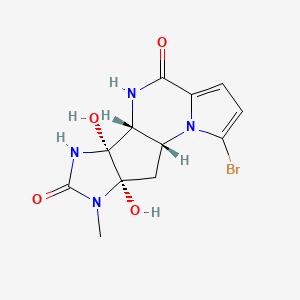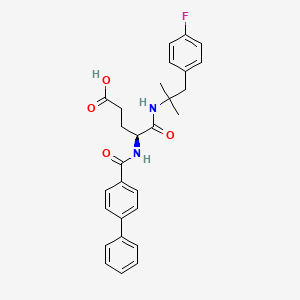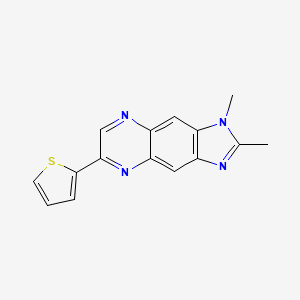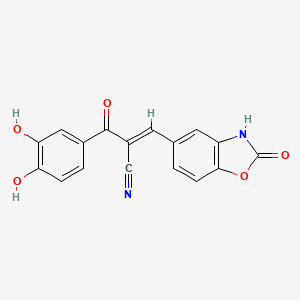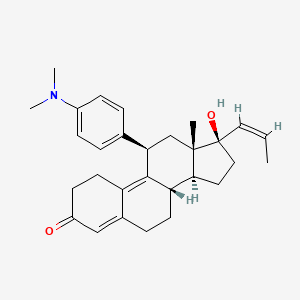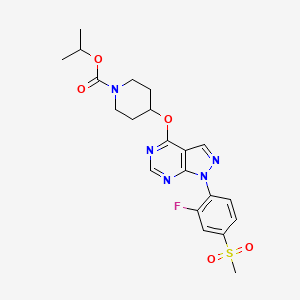
APD668
Descripción general
Descripción
APD668 es un agonista del receptor insulinotropo dependiente de glucosa novedoso, altamente potente y activo por vía oral. Está diseñado para estimular la liberación de insulina por las células beta en respuesta a niveles elevados de glucosa en sangre, evitando así la hipoglucemia . Este compuesto se está investigando por su posible uso en el tratamiento de la diabetes mellitus tipo 2 .
Aplicaciones Científicas De Investigación
APD668 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto de prueba para estudiar los agonistas del receptor insulinotropo dependiente de glucosa.
Biología: Ayuda a comprender el papel de los receptores insulinotropos dependientes de glucosa en los procesos celulares.
Industria: Puede tener aplicaciones en el desarrollo de nuevos agentes terapéuticos para trastornos metabólicos.
Mecanismo De Acción
APD668 ejerce sus efectos actuando como agonista del receptor insulinotropo dependiente de glucosa. Este receptor se activa en respuesta a niveles elevados de glucosa en sangre, lo que lleva a la estimulación de la liberación de insulina por las células beta . La activación de este receptor también aumenta los niveles y la actividad de los factores intracelulares implicados en la preservación de las células beta .
Análisis Bioquímico
Biochemical Properties
APD668 plays a significant role in biochemical reactions by acting as an agonist for the glucose-dependent insulinotropic receptor (GDIR). This receptor is a G protein-coupled receptor (GPCR) that is activated by elevated glucose levels. Upon activation, this compound stimulates the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels . Additionally, this compound has been shown to interact with other biomolecules such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which further enhance its insulinotropic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, this compound enhances insulin secretion in response to elevated glucose levels, thereby improving glucose homeostasis . This compound also influences cell signaling pathways by activating the GDIR, which leads to the release of incretins such as GLP-1 and GIP . These incretins play a crucial role in regulating glucose and lipid metabolism, reducing inflammation, and improving overall metabolic function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells. Upon binding, this compound activates the receptor, leading to the stimulation of intracellular signaling pathways that promote insulin secretion . The activation of GDIR by this compound also increases the levels and activity of intracellular factors involved in the preservation of beta cells . Additionally, structural studies have revealed that this compound interacts with the hydrophobic pocket of GDIR, stabilizing its active state and enhancing its insulinotropic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its insulinotropic activity over extended periods . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, this compound alone showed a reduction in plasma glucose and triglyceride levels . When combined with linagliptin, a DPPIV inhibitor, this compound demonstrated a more pronounced reduction in plasma glucose and triglyceride levels . High doses of this compound may lead to adverse effects, such as hepatic steatosis and inflammation . These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the glucose-dependent insulinotropic receptor (GDIR). Upon activation, GDIR stimulates the release of incretins such as GLP-1 and GIP, which play a crucial role in regulating glucose and lipid metabolism . Additionally, this compound has been shown to reduce triglyceride uptake and hepatic lipogenesis, suggesting its potential for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is orally active and efficiently absorbed, allowing it to reach target tissues such as the pancreas . Once inside the cells, this compound interacts with the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells, promoting insulin secretion . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the pancreatic beta cells, where it interacts with the glucose-dependent insulinotropic receptor (GDIR) on the cell membrane . This localization is crucial for its insulinotropic effects, as it allows this compound to activate GDIR and stimulate insulin secretion in response to elevated glucose levels . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cells, further enhancing its activity and function .
Análisis De Reacciones Químicas
APD668 se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
APD668 es único en comparación con otros agonistas del receptor insulinotropo dependiente de glucosa debido a su alta potencia y actividad oral . Los compuestos similares incluyen:
Sulfonilureas: Estos compuestos estimulan la liberación de insulina pero no dependen de la glucosa, lo que puede conducir a hipoglucemia.
El mecanismo dependiente de glucosa de this compound lo convierte en una alternativa más segura a las sulfonilureas, ya que reduce el riesgo de hipoglucemia .
Métodos De Preparación
La síntesis de APD668 implica el uso de condiciones de reacción y reactivos específicos. Las rutas sintéticas detalladas y los métodos de producción industrial no están disponibles fácilmente en el dominio público . En general, la preparación de estos compuestos implica múltiples pasos, incluida la formación de intermedios clave, procesos de purificación y aislamiento del producto final.
Propiedades
IUPAC Name |
propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025686 | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells. | |
| Record name | APD668 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
832714-46-2 | |
| Record name | APD-668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APD-668 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of APD668?
A1: this compound acts as an agonist of G protein-coupled receptor 119 (GPR119). [, , , , ] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [] GLP-1 plays a role in glucose homeostasis and has been investigated for its potential in treating metabolic disorders.
Q2: What evidence suggests that this compound might be beneficial in treating metabolic diseases?
A2: Studies have demonstrated that this compound administration, alone or in combination with the DPPIV inhibitor linagliptin, shows promising results in preclinical models of steatohepatitis, a condition often associated with metabolic dysfunction. [, , , ] Specifically, this compound improved fat tolerance and attenuated fatty liver development in a high-trans fat diet-induced steatohepatitis mouse model. [] Additionally, co-administration with linagliptin prevented the progression of steatohepatitis in mice fed a high-trans fat diet. [, ]
Q3: Are there any structural analogs of this compound that have been studied for similar applications?
A3: While the provided articles do not explicitly mention structural analogs of this compound, they do highlight the use of liraglutide and semaglutide, which are long-acting GLP-1 receptor agonists. [] These analogs, similar to this compound in their ability to activate the GLP-1 pathway, were also shown to influence alcohol intake in preclinical models. [] This suggests potential overlapping therapeutic applications and warrants further investigation into the structural similarities and differences between this compound and these GLP-1 analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)
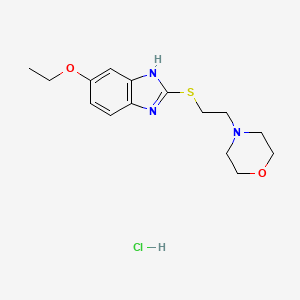

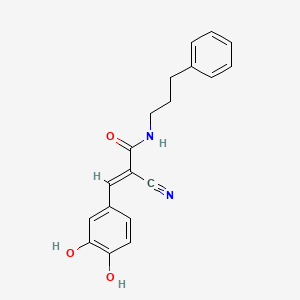

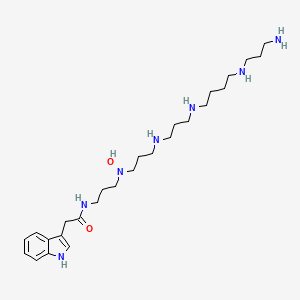
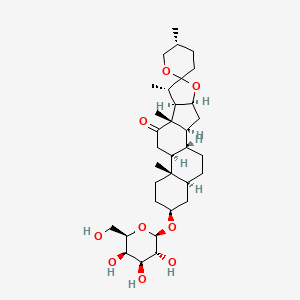
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
